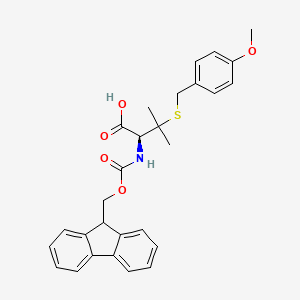

Fmoc-d-pen(pmeobzl)-oh

Description

Contextual Significance of Non-Proteinogenic Amino Acids in Peptide Engineering

Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in the genetic code of humans. nih.gov Their incorporation into peptide sequences is a powerful strategy for modifying the physicochemical properties of peptides. nih.govnih.gov NPAAs can introduce a vast range of structural and functional diversity, leading to improved stability against enzymatic degradation, enhanced potency, and better bioavailability. nih.govnih.gov The ability to move beyond the 20 canonical amino acids allows for the fine-tuning of peptide-based drug candidates, making NPAAs indispensable tools in modern drug discovery. nih.govsigmaaldrich.com

The Unique Conformational Influence of D-Penicillamine Residues in Peptide Structures

D-penicillamine (D-Pen), a non-proteinogenic amino acid characterized by two methyl groups on its β-carbon, exerts a significant conformational influence on peptide backbones. umich.edunih.gov These gem-dimethyl groups introduce steric hindrance that restricts the rotational freedom around the peptide bonds, leading to more rigid and defined three-dimensional structures. nih.gov This conformational rigidity can be advantageous in locking a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. nih.govfrontiersin.org The position of the D-penicillamine residue within the peptide sequence can have a dramatic effect on the resulting biological activity. nih.gov

Orthogonal Protecting Group Strategies in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the Fmoc/tBu strategy is one of the most widely used methods. iris-biotech.de This approach relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.combiosynth.com In Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. iris-biotech.dealtabioscience.com In contrast, the reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.depeptide.com This orthogonal scheme allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the side chains protected until the final cleavage step. peptide.comaltabioscience.com

Specific Role of the p-Methoxybenzyl (pMeOBzl) Thiol Protecting Group in D-Penicillamine Derivatives

The thiol group of cysteine and its derivatives, like penicillamine (B1679230), is highly reactive and requires robust protection during peptide synthesis to prevent unwanted side reactions, particularly oxidation. The p-methoxybenzyl (pMeOBzl or Mob) group is a well-established acid-labile protecting group for the thiol side chain. peptide.compeptide.com In the context of Fmoc-SPPS, the pMeOBzl group offers reliable protection that is stable to the basic conditions used for Fmoc group removal. It is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). iris-biotech.de The pMeOBzl group, therefore, fits seamlessly into the orthogonal protection strategy of Fmoc-SPPS, ensuring the integrity of the penicillamine residue throughout the synthesis. peptide.compeptide.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRXSQDFSBEAO-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Pen Pmeobzl Oh As a Precursor

Stereoselective Synthesis of D-Penicillamine Scaffolds

The creation of the D-penicillamine (D-Pen) scaffold with the correct stereoisomer is a critical first step. Industrial production has historically relied on two primary routes: the semi-synthetic degradation of penicillin and total synthetic methods.

The semi-synthetic approach leverages the inherent chirality of penicillin, a natural product. Through chemical degradation, the D-penicillamine structure is isolated, preserving the desired stereoconfiguration. This method benefits from starting with an enantiomerically pure precursor.

Alternatively, total synthesis methods can be employed. One notable industrial method is the "Asinger process," which involves a multicomponent reaction to produce a racemic mixture of DL-penicillamine. This is followed by a resolution step to separate the D- and L-enantiomers, yielding the desired D-isomer. More contemporary approaches focus on diastereoselective reactions to directly favor the formation of the D-isomer, such as the one-pot condensation of D-penicillamine with aldehydes to form tricyclic compounds, which can then be processed to yield the desired scaffold.

| Method | Starting Material | Key Feature |

| Semi-synthesis | Penicillin | Utilizes natural chirality |

| Asinger Process | Isobutyraldehyde, Sulfur, Ammonia | Racemic synthesis followed by resolution |

| Diastereoselective Synthesis | D-penicillamine precursors | Controlled formation of stereocenters |

N-alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) Introduction Techniques for D-Penicillamine

Once the D-penicillamine scaffold is obtained, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for peptide synthesis as it is stable under various reaction conditions but can be readily removed with a mild base, typically piperidine (B6355638). The introduction of the Fmoc group is generally achieved through a nucleophilic substitution reaction where the amino group of D-penicillamine attacks an activated Fmoc derivative.

The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The pH is carefully controlled to ensure selective reaction at the amino group without promoting side reactions.

Common Reagents for N-Fmoc Protection:

| Reagent | Abbreviation | Typical Reaction Conditions |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in aqueous dioxane/THF) |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Mild base (e.g., NaHCO₃ or triethylamine) in aqueous acetonitrile (B52724) or acetone |

| N-(9-Fluorenylmethoxycarbonyloxy)benzotriazole | Fmoc-OBt | Similar conditions to Fmoc-OSu |

Regioselective Thiol Protection of D-Penicillamine with p-Methoxybenzyl (pMeOBzl)

To prevent the highly reactive thiol (-SH) group of the penicillamine (B1679230) side chain from undergoing undesired reactions, such as oxidation to form disulfides, it must be protected. The p-methoxybenzyl (pMeOBzl, also known as Mob) group is an effective protecting group for this purpose. It is stable to the basic conditions used for Fmoc deprotection and the coupling conditions in SPPS, but it can be removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.

The regioselective S-alkylation of the thiol is achieved by reacting N-α-Fmoc-D-penicillamine with p-methoxybenzyl chloride or bromide. The reaction is carried out in the presence of a base, which deprotonates the thiol to form a thiolate anion. This highly nucleophilic thiolate then displaces the halide from the p-methoxybenzyl reagent to form the protected thioether linkage. The choice of solvent and base is critical to ensure high yields and prevent side reactions. The reaction proceeds as follows:

Deprotonation: The thiol group of Fmoc-D-Pen-OH is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent (e.g., DMF, water/dioxane).

Nucleophilic Attack: The resulting thiolate anion attacks the benzylic carbon of p-methoxybenzyl chloride (pMeOBzl-Cl).

Product Formation: The thioether bond is formed, and the halide is eliminated, yielding Fmoc-D-Pen(pMeOBzl)-OH.

Purification and Characterization of this compound for Peptide Synthesis Applications

The final step in the synthesis is the purification of this compound to a high degree of purity required for peptide synthesis. Impurities can lead to the incorporation of incorrect amino acids or truncated sequences during SPPS. The primary methods for purification are recrystallization or silica gel column chromatography.

Once purified, the compound's identity and purity are confirmed through a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, with typical requirements being >99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring that the Fmoc and pMeOBzl groups have been correctly installed at the nitrogen and sulfur atoms, respectively.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Optical Rotation: Measurement of the specific rotation confirms the stereochemical integrity of the D-enantiomer.

Representative Characterization Data for Fmoc-Protected S-pMeOBzl Amino Acids:

| Property | Typical Value / Observation | Method |

| Appearance | White to off-white solid | Visual Inspection |

| HPLC Purity | ≥99% | Reverse-Phase HPLC |

| ¹H NMR | Characteristic peaks for Fmoc, pMeOBzl, and penicillamine protons | ¹H NMR Spectroscopy |

| Optical Rotation | A specific negative value for the D-isomer (e.g., [α]D typically around +40° for the L-isomer in DMF) | Polarimetry |

| Mass Spectrum | [M+H]⁺ corresponding to the calculated molecular weight | ESI-MS |

Integration of Fmoc D Pen Pmeobzl Oh in Peptide Synthesis Protocols

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for peptide synthesis, favored for its mild deprotection conditions and compatibility with a wide range of amino acid derivatives. altabioscience.com However, the successful incorporation of Fmoc-D-Pen(pMeOBzl)-OH requires careful optimization of coupling conditions, diligent monitoring, and appropriate resin selection to overcome the steric hindrance posed by the D-penicillamine residue.

Optimizing Coupling Conditions and Reagent Selection for Sterically Hindered D-Penicillamine

The steric bulk of D-penicillamine necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and avoid incomplete reactions. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient. bachem.com The formation of an O-acylisourea intermediate with these reagents can be slow, increasing the risk of racemization, especially when additives are not used. americanpeptidesociety.org

More potent activating agents, typically from the aminium/uronium or phosphonium (B103445) salt families, are preferred. chempep.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated efficacy in coupling sterically hindered amino acids. chempep.com These reagents convert the Fmoc-amino acid into a more reactive activated ester in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA) or collidine. chempep.com For particularly difficult couplings, HATU is often recommended due to its high reactivity. merckmillipore.com

To minimize the risk of base-induced side reactions like racemization, the choice of base and pre-activation times are critical. The use of a weaker base like collidine has been recommended as a substitute for DIEA in certain cases. chempep.com Additionally, minimizing pre-activation times before adding the activated amino acid to the resin-bound peptide can help preserve stereochemical integrity. merckmillipore.com Double coupling, where the coupling reaction is repeated with a fresh solution of activated amino acid, is also a common strategy to ensure complete incorporation of the hindered residue.

| Coupling Reagent | Activator/Additive | Base | Key Considerations |

|---|---|---|---|

| HATU | HOAt | DIEA or Collidine | Highly efficient for sterically hindered residues; minimize pre-activation to prevent racemization. |

| HCTU/HBTU | HOBt/6-Cl-HOBt | DIEA or Collidine | Commonly used with good results; pre-activation is necessary to avoid guanidinylation side reactions. chempep.com |

| PyBOP | N/A | DIEA or NMM | Phosphonium-based reagent, avoids guanidinylation side products. bachem.com Well-suited for cyclization. |

| DIC | Oxyma Pure or HOBt | N/A (Base-free) | Reduces risk of racemization; the by-product (DIU) is soluble in common washing solvents. bachem.com |

Monitoring Coupling Efficiency and Mitigating Side Reactions in this compound Incorporation

Given the difficulty of coupling this compound, it is essential to monitor the reaction's completion. Qualitative colorimetric tests are frequently employed for this purpose. The ninhydrin (B49086) (Kaiser) test is a highly sensitive method for detecting free primary amines on the resin. luxembourg-bio.com A positive result (blue beads) indicates an incomplete coupling reaction, necessitating a second coupling step.

Several side reactions can occur during the incorporation of amino acids in Fmoc-SPPS. Racemization is a concern, particularly with base-mediated activation methods. nih.gov For cysteine derivatives, which are structurally similar to penicillamine (B1679230), base-induced racemization has been observed, especially with reagents like HBTU/DIEA. chempep.com Using carbodiimide activation without a tertiary base can help mitigate this issue. bachem.comnih.gov

Another potential side reaction is the formation of diketopiperazine at the dipeptide stage. This occurs when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support. chempep.com While this is more common with sequences containing proline or glycine (B1666218) at the C-terminus, the steric bulk of D-penicillamine could influence the kinetics of this side reaction. Using resins with sterically hindered linkers, such as 2-chlorotrityl chloride resin, can help to suppress this unwanted cyclization. chempep.com

Resin Compatibility and Loading Considerations for this compound

The choice of solid support is crucial for a successful synthesis. For the synthesis of peptide acids, Wang resin is a common choice. However, for sterically hindered amino acids like D-penicillamine, a more acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is often preferred. chempep.com The bulky nature of the trityl linker on this resin helps to prevent aggregation of the growing peptide chain and can reduce side reactions like diketopiperazine formation. chempep.com Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which is beneficial for preserving acid-sensitive protecting groups if a protected peptide fragment is the target.

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. Due to the steric hindrance of this compound, achieving high loading capacity can be challenging. It is often necessary to use a significant excess of the amino acid and an appropriate base, like DIEA, during the loading procedure. Monitoring the loading efficiency is important and can be done spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring its absorbance.

Use in Solution-Phase Peptide Synthesis Approaches

While SPPS is more common, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments. In LPPS, coupling reactions are carried out in a homogenous solution, and purification is performed after each step.

The same principles of reagent selection for SPPS apply to solution-phase synthesis when incorporating this compound. Highly efficient coupling reagents like carbodiimides (DCC, DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are commonly used to activate the carboxyl group and suppress racemization. americanpeptidesociety.org Phosphonium and uronium reagents are also effective. A key difference from SPPS is the need to carefully control stoichiometry and reaction conditions to ensure high yields and purity, as excess reagents and by-products must be removed through extraction or crystallization after each step. The solubility of the protected peptide can also become a challenge as the chain elongates.

Chemoselective Deprotection of Fmoc and pMeOBzl Groups within Synthesized Peptides

The Fmoc/tBu strategy in peptide synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. altabioscience.comresearchgate.net

The Nα-Fmoc group is base-labile and is typically removed at each cycle of SPPS using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). altabioscience.com This deprotection is rapid and efficient and does not affect the pMeOBzl group, which is stable to basic conditions. This orthogonality is fundamental to the stepwise elongation of the peptide chain. altabioscience.com

The S-p-methoxybenzyl (pMeOBzl) group is an acid-labile protecting group. However, it is more robust than other acid-labile groups like trityl (Trt). While the Trt group can be cleaved with dilute trifluoroacetic acid (TFA), the pMeOBzl group requires stronger acidic conditions for complete removal, such as neat TFA or hydrogen fluoride (B91410) (HF). rsc.orgbachem.com In the context of a final deprotection cocktail after SPPS, a standard mixture of TFA with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and/or ethanedithiol (EDT)) is used to cleave the peptide from the resin and simultaneously remove the pMeOBzl group along with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf). nih.gov

Alternative methods for the cleavage of pMeOBzl groups from cysteine and selenocysteine (B57510) residues have been developed, which could be applicable to D-penicillamine. These include the use of mercury(II) trifluoroacetate (B77799) or treatment with electrophilic aromatic disulfides like 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA. nih.govrsc.org Another reported method involves using TFA with hindered hydrosilanes like triethylsilane (TES) at elevated temperatures. nih.govuvm.edu These specialized methods could offer pathways for selective deprotection if other acid-sensitive groups need to be retained.

| Protecting Group | Chemical Class | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc (Nα-protection) | Base-labile | 20% Piperidine in DMF | Stable to acidic conditions (TFA). |

| pMeOBzl (Thiol-protection) | Acid-labile | Strong acid (e.g., TFA, HF) with scavengers. | Stable to basic conditions (Piperidine). |

Fmoc D Pen Pmeobzl Oh in the Engineering of Constrained and Cyclic Peptides

Strategies for Disulfide Bond Formation from pMeOBzl-Protected D-Penicillamine

The thiol group of D-penicillamine, protected by the p-methoxybenzyl (pMeOBzl) group in Fmoc-D-Pen(pMeOBzl)-OH, is the gateway to forming disulfide bridges, which are crucial for peptide cyclization and stabilization. The formation of these bonds from the protected precursor requires specific chemical strategies.

Oxidative Cleavage and Cyclization Methods

The pMeOBzl group is a widely used thiol protecting group in peptide synthesis due to its stability under the basic conditions required for Fmoc group removal and its susceptibility to cleavage under oxidative conditions. This allows for the deprotection and concomitant formation of a disulfide bond in a single step.

Several reagents have been employed for the oxidative cleavage of the pMeOBzl group and subsequent cyclization. These methods vary in their reactivity and selectivity, and the choice of reagent often depends on the specific peptide sequence and the presence of other sensitive amino acid residues.

Iodine-Mediated Oxidative Cyclization: Iodine is a commonly used reagent for this transformation. In a suitable solvent system, typically a mixture of methanol (B129727) or acetic acid and water, iodine promotes the oxidative cleavage of the pMeOBzl group, leading to the formation of a sulfenyl iodide intermediate. This reactive intermediate then undergoes nucleophilic attack by another deprotected thiol group to form the desired disulfide bond. The reaction is generally rapid and efficient.

Thallium(III) Trifluoroacetate (B77799): Thallium(III) trifluoroacetate (TTFA) is another powerful reagent for the one-pot deprotection and cyclization of pMeOBzl-protected thiol-containing peptides. rsc.orgnih.gov This reagent can effectively cleave various S-protecting groups, including pMeOBzl, to facilitate disulfide bond formation. rsc.orgnih.gov The reaction is typically carried out in trifluoroacetic acid (TFA).

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Iodine (I₂) | Solution phase (e.g., MeOH/H₂O, AcOH/H₂O) | Mild, efficient, well-established | Can lead to side reactions with sensitive residues (e.g., Trp, Met) |

| Thallium(III) Trifluoroacetate (TTFA) | Trifluoroacetic acid (TFA) | Powerful, effective for various protecting groups | High toxicity of thallium compounds |

Selective Disulfide Bridging in Multi-Thiol Peptide Sequences

In peptides containing multiple thiol residues, such as cysteine and D-penicillamine, the regioselective formation of disulfide bonds is a significant challenge. The use of orthogonal protecting groups is a common strategy to direct the formation of specific disulfide bridges. However, an inherent thermodynamic preference in disulfide bond formation can also be exploited.

Research has shown that there is a thermodynamic preference for the formation of a mixed disulfide bond between cysteine (Cys) and penicillamine (B1679230) (Pen) over the formation of Cys-Cys or Pen-Pen homodimers. semanticscholar.org This phenomenon, known as orthogonal cysteine-penicillamine disulfide pairing, can be a powerful tool for directing the oxidative folding of peptides. semanticscholar.org By strategically placing D-penicillamine and cysteine residues within a peptide sequence, chemists can favor the formation of a specific disulfide connectivity, even without the use of multiple, distinct thiol protecting groups. This approach simplifies the synthetic strategy for complex, multi-cyclic peptides.

Conformationally Constrained Peptide Design Utilizing D-Penicillamine

The incorporation of D-penicillamine into a peptide sequence has profound effects on its conformational properties. The gem-dimethyl groups on the β-carbon of the penicillamine residue sterically hinder the rotation around the Cα-Cβ and Cβ-S bonds. This restriction significantly reduces the conformational flexibility of the peptide backbone in the vicinity of the D-penicillamine residue.

The conformational constraints imposed by D-penicillamine can be exploited in rational peptide design to:

Stabilize desired secondary structures: The steric bulk of the gem-dimethyl groups can favor the formation of β-turns or other ordered structures.

Increase receptor binding affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced.

Enhance receptor selectivity: A more rigid peptide is less likely to adopt conformations that allow it to bind to off-target receptors.

The following table summarizes the impact of D-penicillamine on the conformational properties of peptides:

| Feature | Description |

| Steric Hindrance | The gem-dimethyl groups restrict bond rotation, reducing local flexibility. |

| Backbone Rigidity | The overall peptide backbone becomes more conformationally defined. |

| Turn Induction | D-penicillamine can promote the formation of specific turn structures. |

| Enhanced Stability | The constrained conformation can lead to increased resistance to proteolytic degradation. |

Development of Peptidomimetics and Novel Macrocyclic Scaffolds

The unique structural properties of D-penicillamine, introduced via this compound, make it a valuable component in the design of peptidomimetics and novel macrocyclic scaffolds. Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve their drug-like properties.

The incorporation of D-penicillamine can be a key step in the synthesis of such molecules. For example, the constrained nature of a D-penicillamine-containing cyclic peptide can serve as a rigid scaffold upon which other functional groups can be appended. This allows for the creation of molecules with novel topologies and biological activities that go beyond those of natural peptides.

Furthermore, the thiol group of D-penicillamine can be used as a handle for further chemical modifications, leading to the creation of more complex macrocyclic structures. These can include, but are not limited to:

Thioether-bridged macrocycles: The thiol group can be reacted with an electrophile to form a stable thioether linkage, offering an alternative to the disulfide bond for cyclization.

Multi-cyclic scaffolds: By combining D-penicillamine with other reactive amino acid analogs, it is possible to construct intricate, bicyclic, or even more complex macrocyclic systems with highly constrained architectures.

The development of such novel scaffolds is an active area of research, with the goal of creating new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Thiol Protecting Groups for Penicillamine in Fmoc Chemistry

Evaluation of p-Methoxybenzyl (pMeOBzl) vs. Trityl (Trt) Protection in Fmoc-D-Penicillamine Derivatives

The p-Methoxybenzyl and Trityl groups are both acid-labile protecting groups frequently used in Fmoc-SPPS. Their cleavage relies on carbocation formation, with stability differences influencing their lability. nih.govresearchgate.net The Trityl group, forming a highly stable triphenylmethyl cation, is significantly more acid-labile than the pMeOBzl group. nih.gov This fundamental difference in chemical reactivity governs their respective applications, stability, and impact on the synthesis process.

A critical requirement for any side-chain protecting group in Fmoc-SPPS is stability towards the basic conditions used for the repetitive cleavage of the Nα-Fmoc group, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Trityl (Trt): The S-Trityl group exhibits excellent stability under the standard basic conditions of Fmoc deprotection. bachem.com Its bulky, sterically hindering nature prevents nucleophilic attack by piperidine on the sulfur atom, ensuring the thiol remains protected throughout the peptide chain elongation process. This stability has made Fmoc-D-Pen(Trt)-OH a standard and reliable building block in peptide synthesis. nih.govmedchemexpress.com

Both protecting groups demonstrate adequate stability for use in standard Fmoc-SPPS protocols, with no significant premature deprotection reported under repeated piperidine treatments.

The primary distinction between pMeOBzl and Trt lies in their susceptibility to acid-catalyzed cleavage. This difference is exploited to create orthogonal or semi-orthogonal protection schemes.

Trityl (Trt): The Trt group is highly sensitive to acid. It is typically cleaved concurrently with the peptide's release from standard acid-labile resins (e.g., Wang resin) using a high concentration of trifluoroacetic acid (TFA), commonly in a cocktail with scavengers. sigmaaldrich.compeptide.com The cleavage is rapid, but the stability of the trityl cation can lead to re-attachment to the thiol; therefore, efficient cation scavengers like triisopropylsilane (B1312306) (TIS) are mandatory to prevent this reversal and other side reactions. sigmaaldrich.com Due to its high acid lability, Trt can also be selectively removed on-resin using very dilute acid (e.g., 1-2% TFA in dichloromethane), leaving more acid-stable groups like t-butyl ethers intact. peptide.com

p-Methoxybenzyl (pMeOBzl): In contrast, the pMeOBzl group (also referred to as Mob) is significantly more stable to acid than Trt. nih.gov While Trt is removed by standard TFA cleavage cocktails (e.g., 95% TFA), complete removal of the pMeOBzl group often requires harsher conditions, such as treatment with hydrogen fluoride (B91410) (HF), or cocktails with stronger acids like trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov Some studies indicate that prolonged treatment with TFA at elevated temperatures may also achieve cleavage, but this can risk other side reactions. researchgate.net This higher acid stability means pMeOBzl is not removed under the mild acidic conditions that cleave Trt or hyper-acid-sensitive resins.

This differential lability allows for selective deprotection strategies. A peptide containing both Cys(Trt) and Cys(pMeOBzl) could, in principle, have the Trt group removed selectively while the pMeOBzl group remains, although this specific combination is less common than pairs with greater orthogonality, such as Trt and Acm.

| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Notes |

|---|---|---|---|

| Trityl (Trt) | High | TFA/H₂O/TIS (95:2.5:2.5) for 1-3 hours | Cleaved simultaneously with peptide from standard resins. sigmaaldrich.com Scavengers are essential. |

| p-Methoxybenzyl (pMeOBzl) | Low | HF, TFMSA, or strong TFA cocktails with extended time/heat | Stable to standard TFA cleavage conditions used for Trt removal. nih.govpeptide.com |

The choice of protecting group can influence the efficiency of the coupling steps and the profile of side reactions during synthesis. The steric bulk of the penicillamine (B1679230) gem-dimethyl groups already presents a synthetic challenge, which can be exacerbated by the protecting group. nih.gov

Peptide Elongation: Both Fmoc-D-Pen(Trt)-OH and Fmoc-D-Pen(pMeOBzl)-OH generally perform well in coupling reactions. However, the significant steric hindrance of the Trt group, combined with that of the penicillamine backbone, may occasionally lead to slower or less efficient coupling reactions, requiring extended coupling times or more potent activation reagents.

Side Product Formation: A notable side reaction, particularly for C-terminal penicillamine or cysteine residues, is base-catalyzed β-elimination during Fmoc deprotection, which can lead to the formation of a dehydroalanine (B155165) intermediate and subsequent addition of piperidine. peptide.com The steric bulk of the Trt group has been shown to suppress this side reaction by hindering the abstraction of the α-proton. peptide.comresearchgate.net While less data is available for pMeOBzl in this specific context, the smaller size of the benzyl-type group may offer less protection against this side reaction compared to the voluminous Trt group. Furthermore, racemization during the activation of cysteine residues can be a concern; the bulky Trt group is often preferred as it can help minimize this risk. peptide.com

Evaluation of p-Methoxybenzyl (pMeOBzl) vs. Acetamidomethyl (Acm) Protection

The Acetamidomethyl (Acm) group represents a different class of protecting groups. Unlike the acid-labile pMeOBzl and Trt, Acm is stable to a wide range of acidic and basic conditions used in SPPS, providing a truly orthogonal protection strategy.

Orthogonality is the ability to remove one type of protecting group under a specific set of conditions without affecting another. rsc.org The combination of pMeOBzl and Acm offers a distinct orthogonal set that can be used for the synthesis of complex peptides with multiple disulfide bonds.

p-Methoxybenzyl (pMeOBzl): As established, pMeOBzl is cleaved by strong acids like HF. bachem.com It is completely stable to the reagents used for Acm removal.

Acetamidomethyl (Acm): The Acm group is exceptionally stable. It is resistant to the piperidine used for Fmoc deprotection and, crucially, to the strong acids (TFA, HF) used for final peptide cleavage and removal of other side-chain protecting groups like pMeOBzl. bachem.comresearchgate.net Deprotection of Acm is achieved through specific, non-acidolytic methods, most commonly involving treatment with heavy metal salts like mercury(II) acetate (B1210297) or silver acetate, or with iodine. peptide.comresearchgate.net More recently, methods using palladium complexes have also been developed. nih.gov

This orthogonality allows for a clear and reliable strategy for sequential disulfide bond formation. For a peptide containing both Pen(pMeOBzl) and Pen(Acm) residues:

The fully protected peptide is synthesized via Fmoc-SPPS.

The peptide is cleaved from the resin using HF. This removes the pMeOBzl group and other acid-labile groups, leaving the Acm group intact and yielding a peptide with one free thiol and one Acm-protected thiol.

The first disulfide bond can be formed by oxidizing the free thiol.

Subsequently, the Acm group is removed in a separate step (e.g., with iodine), and the second disulfide bond is formed.

This strategy has been successfully employed in the synthesis of multi-disulfide peptides like relaxin and defensins, where Cys(Acm) is paired with other protecting groups like Cys(Trt) or Cys(pMeOBzl). peptide.com

| Protecting Group | Deprotection Reagent | Stability of Other Group | Primary Application |

|---|---|---|---|

| p-Methoxybenzyl (pMeOBzl) | HF, TFMSA | Acm is stable | Formation of the first disulfide bond in a sequential strategy. |

| Acetamidomethyl (Acm) | I₂, Hg(OAc)₂, Pd complexes | pMeOBzl is stable | Formation of a second, orthogonal disulfide bond. rsc.orgresearchgate.net |

The choice of protecting group significantly impacts the feasibility of post-synthetic modifications beyond disulfide bond formation, such as ligation, cyclization, or labeling.

Acetamidomethyl (Acm): The high stability of the Acm group is a major advantage for post-synthetic modifications. A peptide can be synthesized, cleaved from the resin, and purified with the Pen(Acm) residue still protected. bachem.com This purified, stable intermediate can then be subjected to various chemical transformations in solution. The thiol can be unmasked at the desired moment to participate in native chemical ligation, conjugation to a carrier protein, or attachment of a fluorescent label. This level of control is essential for complex synthetic targets. nbinno.com

p-Methoxybenzyl (pMeOBzl): The utility of pMeOBzl in post-synthetic modification is more limited due to its method of cleavage. Since it is typically removed by strong acid during the final cleavage step, it does not allow for the isolation of a thiol-protected peptide intermediate if standard cleavage protocols are used. While it is possible to use hyper-acid-sensitive resins and cleave the peptide while leaving the pMeOBzl group intact, this approach is less common and requires careful optimization. Therefore, Acm is generally the superior choice when a protected thiol is required in a purified peptide for subsequent manipulations in solution.

Advanced Methodological Considerations and Challenges in Fmoc D Pen Pmeobzl Oh Utilization

Addressing Steric Hindrance and Aggregation Issues During Peptide Synthesis

The bulky nature of the D-penicillamine side chain, further augmented by the pMeOBzl protecting group, poses significant steric challenges during peptide bond formation. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. To circumvent these issues, researchers often employ a combination of advanced coupling reagents and optimized reaction conditions.

Difficult sequences prone to aggregation, particularly those with hydrophobic residues, can further complicate the synthesis of peptides containing Fmoc-D-Pen(pMeOBzl)-OH. peptide.com Aggregation of the growing peptide chain on the solid support can physically block reactive sites, leading to truncated sequences and low yields. sigmaaldrich.com

Strategies to Overcome Steric Hindrance and Aggregation:

| Strategy | Description | Key Considerations |

| High-Efficiency Coupling Reagents | Utilization of potent activating agents such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like diisopropylethylamine (DIEA) can enhance coupling efficiency for sterically hindered amino acids. | Optimization of reagent equivalents and reaction times is crucial to avoid side reactions. |

| Microwave-Assisted Synthesis | Applying microwave energy can accelerate coupling and deprotection steps, often overcoming the kinetic barriers associated with sterically demanding residues and aggregated sequences. | Careful temperature control is necessary to prevent side reactions, including epimerization. |

| Chaotropic Agents and "Magic Mixtures" | The addition of salts like lithium chloride (LiCl) or the use of solvent mixtures containing ethylene (B1197577) carbonate can disrupt secondary structures and improve the solvation of the peptide-resin matrix, thereby reducing aggregation. peptide.com | Solvent compatibility and potential side reactions with the peptide or resin must be considered. |

| Pseudoproline Dipeptides | Incorporating pseudoproline dipeptides at strategic positions within the peptide sequence can disrupt interchain hydrogen bonding, a primary driver of aggregation. | The availability of the required pseudoproline dipeptide can be a limiting factor. |

Strategies for Minimizing Epimerization of D-Penicillamine Residues

Epimerization, the change in the stereochemical configuration at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. D-penicillamine residues can be susceptible to epimerization, particularly during the activation and coupling steps.

The choice of coupling reagents and additives plays a pivotal role in controlling the rate of epimerization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, are commonly used to suppress this side reaction by minimizing the lifetime of the highly reactive and epimerization-prone oxazolone (B7731731) intermediate.

Key Approaches to Minimize Epimerization:

| Approach | Mechanism | Impact on Synthesis |

| Uronium/Aminium-based Coupling Reagents with Additives | Reagents like HATU and HCTU, when used with additives like HOBt or HOAt, promote rapid and efficient amide bond formation while minimizing the formation of the oxazolone intermediate. | This is a widely adopted and effective strategy for preserving stereochemical integrity. |

| Carbodiimide-based Coupling with Additives | While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are effective activating agents, their use without additives can lead to significant epimerization. The addition of HOBt or HOAt is essential. | A cost-effective method, but careful control of reaction conditions is paramount. |

| Optimized Reaction Conditions | Lowering the reaction temperature and minimizing the pre-activation time of the Fmoc-amino acid can significantly reduce the extent of epimerization. | May require longer overall reaction times to ensure complete coupling. |

Role in the Synthesis of Peptide-Protein Conjugates and Bioconjugation Efforts

The unique properties of D-penicillamine make it a valuable component in the design of peptides for bioconjugation, particularly in the synthesis of peptide-protein conjugates. The thiol group of the penicillamine (B1679230) side chain, once deprotected, provides a nucleophilic handle for chemoselective ligation reactions.

The pMeOBzl protecting group is advantageous in this context as it is stable to the conditions of Fmoc-based solid-phase peptide synthesis but can be cleaved under specific conditions, often involving strong acids like trifluoroacetic acid (TFA), to reveal the reactive thiol.

Applications in Bioconjugation:

One of the primary applications of incorporating D-penicillamine into peptides is for subsequent native chemical ligation (NCL) or other thiol-based conjugation strategies. nih.gov NCL allows for the chemoselective joining of a peptide with a C-terminal thioester to another peptide or protein bearing an N-terminal cysteine or, in this case, a deprotected penicillamine residue. The steric bulk of the gem-dimethyl groups of penicillamine can influence the ligation kinetics and the stability of the resulting linkage.

Furthermore, the conformational constraints imposed by D-penicillamine can be exploited to pre-organize a peptide into a specific bioactive conformation, which can be beneficial for its interaction with a target protein upon conjugation. The resulting peptide-protein conjugate may exhibit enhanced biological activity, stability, or altered pharmacokinetic properties. The use of penicillamine derivatives with orthogonal protecting groups, such as acetamidomethyl (Acm), allows for the stepwise formation of multiple disulfide bonds or site-specific conjugations within the same peptide. nbinno.comnbinno.com

Analytical Techniques for Research and Development of Fmoc D Pen Pmeobzl Oh Conjugates

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental to the analysis of Fmoc-D-Pen(pMeOBzl)-OH and its subsequent peptide conjugates, providing critical information on purity and enabling the isolation of the target compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized methods in this context.

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the this compound building block and for monitoring the progress of peptide synthesis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 silica) and a polar mobile phase. A gradient elution is commonly employed, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm |

| Expected Retention Time | ~15-18 minutes |

Note: The expected retention time is an estimate based on the hydrophobic nature of the Fmoc and pMeOBzl groups and may vary depending on the specific HPLC system and column chemistry.

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight. This is particularly valuable for identifying byproducts in a synthesis, such as deletion sequences or products with failed deprotection of side chains.

Spectroscopic Characterization of Peptide Intermediates and Final Products

Spectroscopic methods are indispensable for the structural elucidation of this compound and the peptide conjugates derived from it. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For this compound, characteristic signals can be observed for the protons of the Fmoc group, the D-penicillamine backbone, and the p-methoxybenzyl protecting group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Fmoc group | 7.7-7.8 (2H, d), 7.5-7.6 (2H, d), 7.2-7.4 (4H, m), 4.2-4.5 (3H, m) |

| p-Methoxybenzyl (pMeOBzl) group | 7.2 (2H, d), 6.8 (2H, d), 3.8 (3H, s), 3.7 (2H, s) |

| D-Penicillamine (Pen) backbone | 4.6 (1H, d), 1.4 (3H, s), 1.3 (3H, s) |

| NH | 5.4 (1H, d) |

| COOH | 10-12 (1H, br s) |

Note: These are predicted values based on structurally similar compounds. Actual chemical shifts can vary.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which serves as a confirmation of its elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of these types of molecules. The calculated monoisotopic mass of this compound (C₃₂H₃₃NO₅S) is approximately 543.208 g/mol . Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and obtain structural information based on the fragmentation pattern.

Quantitative Analysis of Coupling and Deprotection Reaction Progress

Efficient solid-phase peptide synthesis (SPPS) relies on driving coupling and deprotection reactions to completion. Several quantitative and qualitative methods are used to monitor these steps.

Monitoring Fmoc Deprotection: The removal of the Fmoc protecting group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The progress of this reaction can be monitored quantitatively by UV-Vis spectrophotometry. The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, the extent of Fmoc removal can be quantified based on the Beer-Lambert law.

Table 3: Quantitative UV Analysis of Fmoc Deprotection

| Parameter | Value |

|---|---|

| Wavelength (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ in 20% piperidine/DMF |

| Calculation | Moles of Fmoc = (Absorbance × Volume) / ε |

Monitoring Coupling Reactions: The completion of the coupling of an amino acid to the N-terminus of the growing peptide chain is crucial. The Kaiser test is a highly sensitive qualitative colorimetric test for the presence of primary amines. peptide.com A small sample of the resin-bound peptide is taken after the coupling reaction and treated with ninhydrin (B49086) reagents. peptide.com The development of an intense blue color indicates the presence of unreacted primary amines and thus an incomplete coupling reaction. peptide.com If the coupling is complete, the resin beads will remain colorless or turn a faint yellow. chempep.com This test allows for the decision to either proceed with the next step or to recouple the amino acid to ensure a high yield of the desired peptide. chempep.com

Future Research Directions and Emerging Applications of Fmoc D Pen Pmeobzl Oh

Advancements in Automated Peptide Synthesis Using D-Penicillamine Derivatives

Automated peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), has revolutionized the production of peptides for research and therapeutic purposes. creative-peptides.comamericanpeptidesociety.org The integration of D-penicillamine derivatives, such as Fmoc-D-Pen(pMeOBzl)-OH, into automated workflows is poised for significant advancement.

Table 1: Challenges and Future Solutions in Automated Synthesis with D-Penicillamine Derivatives

| Challenge | Potential Future Solution |

| Steric Hindrance | Development of novel, highly efficient coupling reagents specifically for hindered amino acids. |

| Aggregation | Optimization of synthesis parameters, including solvent choice and temperature, to minimize on-resin aggregation. biosynth.com |

| Racemization | Use of advanced coupling additives and strategic placement of D-penicillamine within the peptide sequence. unive.it |

| Yield and Purity | Enhanced purification techniques and real-time monitoring during synthesis to optimize reaction conditions. creative-peptides.com |

Exploration of Novel pMeOBzl-Based Orthogonal Protecting Group Chemistries

The p-methoxybenzyl (pMeOBzl) group is a well-established protecting group for cysteine and its derivatives, prized for its removal under specific acidic conditions. peptide.com Future research is expected to delve into expanding the utility of pMeOBzl and similar benzyl-type protecting groups in more complex orthogonal protection schemes.

This exploration could lead to the development of new protecting groups with finely tuned acid lability, allowing for sequential deprotection of multiple thiol-containing residues within the same peptide. Such advancements would be invaluable for the synthesis of peptides with multiple, precisely defined disulfide bonds. nih.gov Additionally, research into alternative, milder cleavage cocktails for the pMeOBzl group could enhance its compatibility with other sensitive functionalities within a peptide, broadening its applicability in the synthesis of highly modified peptides. nih.gov The development of cleavage conditions that are orthogonal to other common protecting groups is a key area of interest. merckmillipore.comsigmaaldrich.com

Rational Design of Peptides for Structural Biology Studies and Ligand-Receptor Interactions

The rational design of peptides with specific three-dimensional structures is a cornerstone of modern drug discovery and structural biology. worktribe.comresearchgate.netresearchgate.net The incorporation of D-penicillamine, facilitated by reagents like this compound, is a powerful tool in this endeavor. The gem-dimethyl groups on the β-carbon of D-penicillamine introduce significant conformational constraints, which can lock a peptide into a bioactive conformation. nih.goviptonline.com

Future research will increasingly leverage computational modeling and structural biology techniques to predict the conformational impact of D-penicillamine incorporation. researchgate.netnih.gov This will enable the de novo design of peptides with enhanced receptor affinity, selectivity, and stability. americanpeptidesociety.orgmdpi.com By strategically placing D-penicillamine residues, researchers can create potent and selective agonists or antagonists for a wide range of biological targets. nih.gov The study of these constrained peptides provides invaluable insights into the structural requirements for ligand-receptor binding and the dynamics of protein-protein interactions. nih.gov

Development of Chemical Tools and Probes Incorporating D-Penicillamine Scaffolds

The unique chemical properties of D-penicillamine make it an attractive scaffold for the development of novel chemical tools and probes for chemical biology research. mdpi.com Its ability to chelate heavy metals is a well-known property that can be harnessed in the design of sensors and imaging agents. chemicalbook.comresearchgate.net

Emerging applications may include the development of D-penicillamine-containing fluorescent probes for the detection of specific metal ions or reactive oxygen species. nih.govresearchgate.net The thiol group of D-penicillamine can also be used as a handle for conjugation to other molecules, such as biotin (B1667282) or fluorescent dyes, to create probes for studying biological processes. Furthermore, the inherent stability and conformational rigidity conferred by the D-penicillamine scaffold can be exploited to create highly specific inhibitors or activity-based probes for enzymes. The synthesis of these complex molecular tools will rely on the availability of versatile building blocks like this compound. nih.govscielo.br

Q & A

Basic: What are the critical steps in synthesizing Fmoc-D-Pen(pMeOBzl)-OH using solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The synthesis involves:

Resin Swelling : Pre-swelling the resin (e.g., Rink amide) in DMF for 30 minutes.

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (2 × 5 minutes).

Coupling : Activating this compound with HBTU/DIPEA (4 eq. each) in DMF for 1–2 hours.

Cyclization : For disulfide bond formation, orthogonal deprotection of the Acm group (if applicable) using thallium trifluoroacetate in DMF/anisole (19:1) for 15 hours .

Cleavage : TFA-based cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) to release the peptide from the resin.

Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) .

Basic: How does the pMeOBzl protecting group influence the reactivity of this compound in peptide synthesis?

Methodological Answer:

The p-methoxybenzyl (pMeOBzl) group protects the thiol (-SH) group of penicillamine, preventing unwanted oxidation or disulfide scrambling during SPPS. Its stability under acidic conditions (e.g., TFA cleavage) allows selective removal post-synthesis. However, its bulkiness may reduce coupling efficiency, necessitating extended reaction times or double couplings. Use MALDI-TOF MS to confirm retention of the protecting group during intermediate steps .

Advanced: What strategies optimize coupling efficiency when incorporating this compound into sterically hindered sequences?

Methodological Answer:

- Activation : Replace HBTU with COMU or Oxyma Pure for reduced racemization.

- Solvent : Use DCM:DMF (1:1) to improve solubility.

- Temperature : Perform coupling at 40–50°C to enhance kinetics.

- Double Coupling : Repeat activation/coupling steps with fresh reagents.

- Monitoring : Use Kaiser or chloranil tests to confirm completion. If inefficiency persists, consider microwave-assisted synthesis (10–20 W, 50°C) .

Advanced: How can on-resin cyclization of this compound-containing peptides be achieved while preserving acid-labile groups?

Methodological Answer:

- Orthogonal Protection : Use S-Acm (acetamidomethyl) for thiols, which is stable to Fmoc deprotection but removable with iodine or thallium trifluoroacetate.

- On-Resin Oxidation : After linear synthesis, treat the resin-bound peptide with 0.1 M iodine in DMF/H2O (10:1) for 2 hours.

- Quenching : Neutralize with ascorbic acid to prevent over-oxidation.

- Validation : Confirm cyclization via LC-MS and Ellman’s assay for free thiol quantification .

Advanced: What analytical techniques are most effective for characterizing this compound-containing peptides?

Methodological Answer:

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA in H2O/ACN, gradient: 5–95% ACN over 30 min . |

| MALDI-TOF MS | Mass confirmation | Matrix: α-cyano-4-hydroxycinnamic acid; m/z range: 500–3000 Da. |

| NMR | Structural analysis | 1H-NMR (600 MHz, DMSO-d6): Analyze NOESY/TOCSY for disulfide connectivity . |

| CD Spectroscopy | Secondary structure | Far-UV (190–260 nm); compare to reference peptides with known folds. |

Advanced: How do discrepancies in bioactivity data for this compound derivatives arise, and how can they be resolved?

Methodological Answer:

Common Causes:

- Protection Group Artifacts : Residual Trt or Acm groups may interfere with receptor binding. Confirm complete deprotection via LC-MS.

- Conformational Heterogeneity : Use constrained analogs (e.g., D-Pro/L-Pro substitutions) to stabilize bioactive conformers.

- Assay Variability : Standardize GTPγ-S binding assay conditions (e.g., 10 µM GDP, 0.1 nM [35S]GTPγ-S) and validate with a reference agonist (e.g., DAMGO for µ-opioid receptors) .

Resolution Workflow:

Re-synthesize the compound with rigorous purification.

Validate receptor binding using orthogonal assays (e.g., SPR vs. radioligand displacement).

Perform molecular dynamics simulations to correlate conformational flexibility with activity .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and coupling steps.

- Waste Disposal : Collect TFA-containing waste separately; neutralize with 5% NaOH before disposal.

- Storage : Store at -20°C in airtight, light-protected containers; equilibrate to room temperature before use to prevent condensation .

Advanced: How can researchers troubleshoot low yields during this compound-mediated disulfide bond formation?

Methodological Answer:

- Oxidizing Agent : Switch from air oxidation (slow, low yield) to dimethyl sulfoxide (DMSO) or dehydroascorbic acid (faster, higher yield).

- pH Control : Maintain pH 7.5–8.0 with ammonium bicarbonate buffer to favor thiolate ion formation.

- Concentration : Use peptide concentrations >1 mM to promote intermolecular cyclization.

- Additives : Include 10% DMSO or 0.1 M GSH/GSSG redox buffer to direct folding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.